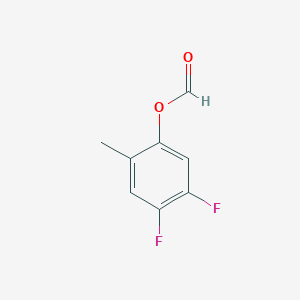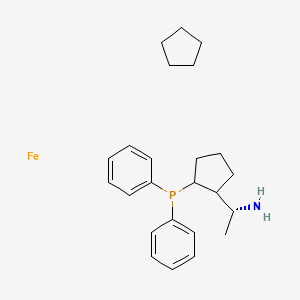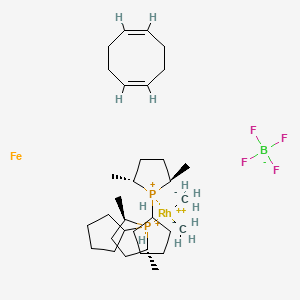![molecular formula C13H25ClN2O2 B6302114 t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 2177266-39-4](/img/structure/B6302114.png)
t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, is a chemical with the molecular formula C13H25ClN2O2 . It has a molecular weight of 276.81 . The compound is typically stored at room temperature and appears as a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is terthis compound . Its structure can be represented by the SMILES notation: CC1CN(C(=O)OC©©C)CCC12CNC2.Cl .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds have been used in the synthesis of RET kinase inhibitors and the preparation of CDK4/6 inhibitors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.81 and a formula of C13H25ClN2O2 . It is a white solid and is typically stored at room temperature .Applications De Recherche Scientifique
Environmental Behavior and Fate of Related Compounds
A review of the environmental behavior and fate of methyl tert‐butyl ether (MTBE) highlights the challenges and considerations in dealing with compounds with high water solubility, low subsurface sorption, and resistance to biodegradation. MTBE's behavior in the environment, including its transport via groundwater and its minimal natural degradation, could provide a framework for understanding the environmental impact and management strategies for similar compounds (Squillace et al., 1997).
Decomposition Techniques for Environmental Remediation
Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor presents innovative approaches to dealing with environmental contaminants. This study, focusing on the decomposition efficiency and conversion of MTBE into less harmful substances, may offer insights into potential research applications for t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride in environmental remediation (Hsieh et al., 2011).
Antimicrobial and Toxicological Considerations
The occurrence and toxicity of antimicrobial triclosan and by-products in the environment review highlights the environmental and health impacts of widespread antimicrobial use. Similar studies could be relevant for assessing the antimicrobial potential and environmental toxicity of this compound, considering its structural complexity and potential for bioactivity (Bedoux et al., 2012).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of ret kinase inhibitors and cdk4/6 inhibitors . These targets play crucial roles in cell signaling and cell cycle regulation, respectively.
Mode of Action
Based on its use in the synthesis of ret kinase and cdk4/6 inhibitors , it can be inferred that it may interact with these targets to inhibit their activity, leading to changes in cell signaling and cell cycle progression.
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to its inhibitory action on RET kinase and CDK4/6 . RET kinase is involved in various cell signaling pathways, including those regulating cell growth and differentiation. CDK4/6, on the other hand, is crucial for cell cycle progression. Therefore, inhibition of these targets can affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its inhibitory effects on RET kinase and CDK4/6 . This could result in altered cell signaling and cell cycle progression, potentially leading to effects such as growth inhibition in certain cell types.
Analyse Biochimique
Biochemical Properties
t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: plays a significant role in biochemical reactions, particularly in the synthesis of kinase inhibitors. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are crucial for cell cycle regulation and signal transduction . The compound’s spirocyclic structure allows it to bind effectively to the active sites of these enzymes, inhibiting their activity and thereby modulating cellular processes.
Cellular Effects
The effects of This compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit the proliferation of cancer cells by blocking the activity of CDKs and RTKs, leading to cell cycle arrest and apoptosis . Additionally, it can modulate the expression of genes involved in cell growth and survival, further influencing cellular functions.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with target enzymes. The compound’s spirocyclic structure enables it to fit into the active sites of CDKs and RTKs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways and leading to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that the compound can maintain its inhibitory effects on CDKs and RTKs for several hours, but its efficacy may diminish over longer periods. Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of This compound are dose-dependent. Low to moderate doses of the compound have been shown to effectively inhibit tumor growth without causing significant toxicity . Higher doses may result in adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound: is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on target enzymes.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDKs and RTKs . Post-translational modifications, such as phosphorylation, can influence its localization and stability. Additionally, the compound may be directed to specific organelles through targeting signals, enhancing its efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13;/h10,14H,5-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMWWSBPAUBQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC12CNC2)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)





![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B6302113.png)
![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
![1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)](/img/structure/B6302138.png)